Sulfo-Cyanine3 dUTP is synthesized through the conjugation of the Sulfo-Cyanine3 dye to deoxyuridine triphosphate. It belongs to the class of cyanine dyes, which are known for their strong fluorescence and stability. The compound is classified as a nucleotide analog, which allows it to be incorporated into DNA during replication processes facilitated by DNA polymerases .
The synthesis of Sulfo-Cyanine3 dUTP involves several key steps:
The molecular formula of Sulfo-Cyanine3 dUTP is , with a molecular weight of approximately 1247.84 g/mol. The compound features a sulfonated cyanine dye structure that enhances its solubility in aqueous solutions, making it suitable for biological applications.
Sulfo-Cyanine3 dUTP primarily participates in substitution reactions during DNA synthesis:
The mechanism by which Sulfo-Cyanine3 dUTP functions involves its incorporation into newly synthesized DNA during enzymatic reactions. Once integrated, the attached Sulfo-Cyanine3 dye emits fluorescence when excited by light at specific wavelengths. This property allows researchers to visualize and quantify the labeled DNA, facilitating studies on gene expression, mutation detection, and other genetic analyses .
The spectral properties indicate that Sulfo-Cyanine3 dUTP has a high extinction coefficient and reasonable fluorescence quantum yield, making it suitable for sensitive detection applications .
Sulfo-Cyanine3 dUTP has diverse applications in scientific research:
Sulfo-Cyanine3 dUTP (sulfo-Cy3 dUTP) demonstrates broad compatibility with DNA polymerases critical for molecular biology techniques. Kinetic profiling reveals its efficient incorporation into nascent DNA strands during template-dependent synthesis. The molecule’s structure—comprising a sulfonated cyanine dye tethered to dUTP via a linker—preserves the canonical hydrogen-bonding interactions essential for base pairing while minimizing steric hindrance. Studies indicate that φ29 DNA polymerase incorporates sulfo-Cy3 dUTP with a catalytic efficiency (k~cat~/K~m~) approaching 70–80% of unmodified dTTP, significantly higher than bulkier dUTP analogs like sulfo-Cy5.5-dUTP [2] [9]. This efficiency stems from the dye’s moderate molecular weight (1,247–1,256 g/mol) and enhanced water solubility imparted by sulfonate groups, reducing polymerase stalling [1] [3] [6]. In Taq DNA polymerase-mediated PCR, sulfo-Cy3 dUTP achieves labeling densities of 20–40 fluorophores per kilobase—sufficient for robust fluorescence detection without compromising amplicon yield [5] [9]. Notably, the absence of organic co-solvents during incorporation underscores its suitability for enzymatic labeling in physiological buffers [8].
Table 1: Kinetic Parameters of Sulfo-Cyanine3 dUTP Incorporation by DNA Polymerases
| Polymerase | K~m~ (µM) | k~cat~ (s⁻¹) | k~cat~/K~m~ (µM⁻¹s⁻¹) | Relative Efficiency vs. dTTP (%) |
|---|---|---|---|---|
| φ29 | 8.5 | 22 | 2.59 | ~75–80 |
| Taq | 12 | 15 | 1.25 | ~60–65 |
| Klenow Fragment | 9.8 | 18 | 1.84 | ~70 |
The high processivity of φ29 DNA polymerase makes it indispensable for rolling circle amplification (RCA), and sulfo-Cy3 dUTP exhibits exceptional performance in this system. Structural analysis shows that the sulfonate groups mitigate dye aggregation and hydrophobic interactions with polymerase domains, facilitating uninterrupted strand displacement activity [2] [10]. Quantitative RCA experiments demonstrate incorporation rates of 4–9 sulfo-Cy3 labels per 1,000 nucleotides, yielding products with mean lengths of ~175,000 nucleotides—comparable to unmodified dNTP controls [2]. This high incorporation density translates to an 850-fold fluorescence amplification per target-product complex, enabling single-molecule detection sensitivity [2]. Key to this efficiency is the balanced molecular geometry of sulfo-Cy3 dUTP: The linker length optimally positions the fluorophore outside the polymerase active site, minimizing distortion during dNTP stacking. Consequently, RCA products labeled with sulfo-Cy3 dUTP show 30% higher fluorescence intensity than those incorporating sulfo-Cy5.5-dUTP or BDP-FL-dUTP under identical conditions [2].
In nick translation—a cornerstone technique for probe generation—sulfo-Cy3 dUTP outperforms other fluorescent dNTPs due to its minimal perturbation of DNA helix stability. When compared to amino-11-dUTP or FAM-dUTP, sulfo-Cy3 dUTP achieves higher labeling densities (up to 40 dyes/kb) with superior signal-to-noise ratios due to its lower autoquenching propensity [5] [9]. Terminal deoxynucleotidyl transferase (TdT), which catalyzes template-independent 3′-end labeling, incorporates sulfo-Cy3 dUTP with high efficiency, enabling single-step labeling of DNA fragments. However, kinetic differences exist: TdT incorporates sulfo-Cy3 dUTP at approximately 50–60% the rate of unmodified dCTP, whereas BODIPY-FL-dUTP incorporation drops below 30% [9]. This disparity highlights the critical role of the fluorophore’s hydrophilicity; the sulfonate groups in sulfo-Cy3 dUTP reduce steric clashes within TdT’s catalytic pocket.
Table 2: Performance of Fluorophore-Labeled dUTPs in Enzymatic Labeling Systems
| dUTP Analog | Labeling Density (Dyes/kb) in Nick Translation | Relative Incorporation Efficiency in TdT (%) | RCA Product Length (nt) | Quantum Yield |
|---|---|---|---|---|
| sulfo-Cyanine3 dUTP | 30–40 | 55–60 | ~175,000 | 0.10 |
| sulfo-Cyanine5 dUTP | 20–30 | 40–45 | ~120,000 | 0.23 |
| BDP-FL dUTP | 15–25 | 25–30 | ~90,000 | 0.65 |
| Amino-11-dUTP (post-labeled) | 10–20 | N/A | N/A | Variable |
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